Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate
Description
Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a vinyl group, and a methoxyethoxy group attached to a benzoate moiety
Properties
IUPAC Name |
benzyl 4-ethenyl-2-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-15-9-10-17(18(13-15)22-12-11-21-2)19(20)23-14-16-7-5-4-6-8-16/h3-10,13H,1,11-12,14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXVBZLKMVKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C=C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate typically involves esterification reactions. One common method is the reaction of 4-vinylbenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Hydrolysis: 4-vinylbenzoic acid and benzyl alcohol.
Oxidation: Epoxides or diols derived from the vinyl group.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The vinyl group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The methoxyethoxy group provides hydrophilicity, improving the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(2-ethoxyethoxy)-4-vinylbenzoate
- Benzyl 2-(2-methoxyethoxy)-4-ethylbenzoate
- Benzyl 2-(2-methoxyethoxy)-4-methylbenzoate
Uniqueness
Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate is unique due to the presence of both a vinyl group and a methoxyethoxy group. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and solubility, making it suitable for a variety of applications in different fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
